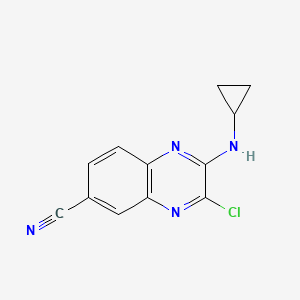
3-Chloro-2-(cyclopropylamino)quinoxaline-6-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2-(cyclopropylamino)quinoxaline-6-carbonitrile is a synthetic organic compound with the molecular formula C12H9ClN4 It is characterized by a quinoxaline core substituted with a chloro group at the 3-position, a cyclopropylamino group at the 2-position, and a nitrile group at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(cyclopropylamino)quinoxaline-6-carbonitrile typically involves multiple steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or diketones, under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination of the quinoxaline core can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Cyclopropylamino Substitution:
Nitrile Group Addition: The nitrile group can be introduced via a nucleophilic substitution reaction using cyanogen bromide (BrCN) or similar reagents.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, would be essential to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or aldehyde.
Substitution: The chloro group can be substituted by various nucleophiles, such as amines, thiols, or alkoxides, to form a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3), thiourea, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines or aldehydes.
Substitution: Formation of various substituted quinoxalines depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-Chloro-2-(cyclopropylamino)quinoxaline-6-carbonitrile is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for the development of new drugs or biochemical probes. Researchers investigate its interactions with various biological targets to understand its mechanism of action and potential therapeutic uses.
Medicine
In medicine, this compound is explored for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development. Studies focus on its efficacy, safety, and mechanism of action in biological systems.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity. It may also find use in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 3-Chloro-2-(cyclopropylamino)quinoxaline-6-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Cyclopropylamino)quinoxaline-6-carbonitrile: Lacks the chloro group, which may affect its reactivity and biological activity.
3-Chloroquinoxaline-6-carbonitrile: Lacks the cyclopropylamino group, which may influence its chemical properties and applications.
2-Aminoquinoxaline-6-carbonitrile:
Uniqueness
3-Chloro-2-(cyclopropylamino)quinoxaline-6-carbonitrile is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the chloro group enhances its reactivity in substitution reactions, while the cyclopropylamino group may influence its biological activity and binding affinity to molecular targets. This combination makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C12H9ClN4 |
|---|---|
Poids moléculaire |
244.68 g/mol |
Nom IUPAC |
3-chloro-2-(cyclopropylamino)quinoxaline-6-carbonitrile |
InChI |
InChI=1S/C12H9ClN4/c13-11-12(15-8-2-3-8)17-9-4-1-7(6-14)5-10(9)16-11/h1,4-5,8H,2-3H2,(H,15,17) |
Clé InChI |
KDMPQSACDSQYNG-UHFFFAOYSA-N |
SMILES canonique |
C1CC1NC2=NC3=C(C=C(C=C3)C#N)N=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















